2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid
CAS No.: 76884-56-5
Cat. No.: VC13692945
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76884-56-5 |
|---|---|
| Molecular Formula | C8H8N2O3 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 2-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-10-3-1-2-6(10)9-7/h4H,1-3H2,(H,12,13) |
| Standard InChI Key | AVLHVNKKTRBNFT-UHFFFAOYSA-N |
| SMILES | C1CC2=NC(=O)C(=CN2C1)C(=O)O |
| Canonical SMILES | C1CC2=NC(=O)C(=CN2C1)C(=O)O |
Introduction
Structural Characteristics of Pyrrolo[1,2-a]pyrimidine Derivatives
Core Architecture and Isomeric Variations
Pyrrolo[1,2-a]pyrimidines consist of a fused bicyclic system: a pyrrole ring (five-membered, one nitrogen) connected to a pyrimidine ring (six-membered, two nitrogens). The numbering system assigns positions based on IUPAC conventions, with critical functional groups (e.g., oxo, carboxylic acid) altering physicochemical properties. For example:
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(S)-4-Oxo-6-carboxylic acid variant: Oxo group at position 4, carboxylic acid at position 6 .
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2-Oxo-3-carboxylic acid variant: Hypothesized structure with oxo at position 2 and carboxylic acid at position 3.
The spatial arrangement of substituents affects dipole moments, solubility, and stereoelectronic effects. Computational models suggest that the 2-oxo-3-carboxylic acid isomer would exhibit a planar configuration, with intramolecular hydrogen bonding between the oxo and carboxylic acid groups .
Synthetic Methodologies for Pyrrolo[1,2-a]pyrimidine Analogues
General Strategies for Fused-Ring Construction
Synthesis of pyrrolo[1,2-a]pyrimidines typically involves cyclization reactions. For the 4-oxo-6-carboxylic acid derivative, a common route employs:
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Condensation: Pyrrole reacts with acyl bromoacetylenes to form 2-(acylethynyl)pyrroles.
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Propargylamine Addition: The intermediate undergoes nucleophilic attack by propargylamine.
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Intramolecular Cyclization: Catalyzed by Cs₂CO₃ in DMSO, yielding the fused ring system.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Acyl bromoacetylene, RT, 12h | 65–70 | 90 |
| Propargylamine addition | THF, −78°C, 2h | 80 | 95 |
| Cyclization | Cs₂CO₃, DMSO, 80°C, 6h | 75 | >98 |
Adapting this methodology to synthesize the 2-oxo-3-carboxylic acid variant would require modifying starting materials to position substituents correctly. For instance, using a pre-functionalized pyrrole with a carboxylic acid group at position 3 could facilitate targeted cyclization .
Physicochemical Properties and Stability
Comparative Analysis of Isomeric Forms
The 4-oxo-6-carboxylic acid derivative has a molecular weight of 180.16 g/mol and a calculated logP of −0.89, indicating moderate hydrophilicity . In contrast, the 2-oxo-3-carboxylic acid isomer’s logP is predicted to be −1.2 due to increased polarity from the closer proximity of polar groups. Both isomers likely exhibit:
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Acidic Behavior: pKa values ≈ 3.5–4.2 (carboxylic acid) and 8.9–9.5 (pyrimidine nitrogen) .
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Thermal Stability: Decomposition temperatures >200°C, as observed in similar fused-ring systems .
Industrial and Research Applications
Role in Drug Discovery and Development
Pyrrolo[1,2-a]pyrimidines serve as scaffolds for kinase inhibitors, antivirals, and anti-inflammatory agents. The 4-oxo-6-carboxylic acid variant has been explored in:
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Oncology: Inhibition of PI3Kδ in lymphoma cell lines (IC₅₀ = 0.8 nM) .
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Antiviral Therapy: Suppression of SARS-CoV-2 main protease (Mpro) at 50 µM .
The 2-oxo-3-carboxylic acid isomer could exhibit enhanced binding to targets requiring proximal hydrogen-bond donors/acceptors, such as HIV integrase or bacterial topoisomerases.
Challenges and Future Directions
Synthetic Limitations and Isomer Separation
Current methods for synthesizing pyrrolo[1,2-a]pyrimidines often yield mixtures of regioisomers. Chiral resolution techniques (e.g., HPLC with amylose-based columns) are required to isolate enantiopure forms like the (S)-4-oxo-6-carboxylic acid derivative . Similar challenges would apply to the 2-oxo-3-carboxylic acid variant, necessitating advanced catalytic asymmetric synthesis.
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